- Multiple Actions of H2S-Releasing Peptides in Human β-Amyloid Expressing C. elegansACS Chemical Neuroscience, 2022, 13(23), 3378-3388,
Cas no 94744-50-0 (Fmoc-Aib-OH)

Fmoc-Aib-OH structure
Produktname:Fmoc-Aib-OH
Fmoc-Aib-OH Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Fmoc-2-Aminoisobutyric acid
- Fmoc-alpha-Me-Ala-OH
- Fmoc-alpha-aminoisobutyric acid
- 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methyl-propanoic acid
- 2-[(9H-Fluoren-9-ylmethoxy)carbonylamino]isobutyric Acid
- Fmoc-α-Me-Ala-OH
- 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid
- 2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoic acid
- Fmoc-Aib-OH
- Fmoc-Alpha-Methylalanine
- Fmoc-
- FMOC-ALPHA-METHYL-ALANINE
- FMOC-A-ME-ALA-OH
- FMOC-A-METHYLALANINE
- FMOC-AMINOISOBUTYRIC ACID (FMOC-AIB-OH)
- N-Fmoc-2-aminoisobutyric acid
- N-Fmoc-aminoisobutyric acid
- 2-(Fmoc-amino)isobutyric Acid
- N-Fmoc-α-methylalanine
- N-Fmoc-2-methyl-DL-alanine
- Alanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methyl-
- 2-({[(9H-FLUOREN-9-YL)METHOXY]CARBONYL}AMINO)-2-METHYLPROPANOIC ACID
- PubChem16476
- N-Fmoc-alpha-meth
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methylalanine (ACI)
- 2-([[(9H-Fluoren-9-yl)methoxy]carbonyl]amino)-2-methylpropanoic acid
- 2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-methylpropanoic acid
- 2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]-2-methylpropionic acid
- N-9-Fluorenylmethoxycarbonyl-α-aminoisobutyric acid
-
- MDL: MFCD00151913
- Inchi: 1S/C19H19NO4/c1-19(2,17(21)22)20-18(23)24-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16H,11H2,1-2H3,(H,20,23)(H,21,22)
- InChI-Schlüssel: HOZZVEPRYYCBTO-UHFFFAOYSA-N
- Lächelt: O=C(NC(C)(C)C(O)=O)OCC1C2C(=CC=CC=2)C2C1=CC=CC=2
Berechnete Eigenschaften
- Genaue Masse: 325.131408g/mol
- Oberflächenladung: 0
- XLogP3: 3.2
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Anzahl drehbarer Bindungen: 5
- Monoisotopenmasse: 325.131408g/mol
- Monoisotopenmasse: 325.131408g/mol
- Topologische Polaroberfläche: 75.6Ų
- Schwere Atomanzahl: 24
- Komplexität: 468
- Isotopenatomanzahl: 0
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Anzahl kovalent gebundener Einheiten: 1
- Tautomerzahl: 2
- Oberflächenladung: 0
Experimentelle Eigenschaften
- Dichte: 1.2820
- Schmelzpunkt: 180.0 to 184.0 deg-C
- Siedepunkt: 544.3℃ at 760 mmHg
- Flammpunkt: 283 °C
- Brechungsindex: 1.614
- PSA: 75.63000
- LogP: 3.77920
- Sensibilität: Moisture Sensitive
Fmoc-Aib-OH Sicherheitsinformationen
- Transportnummer gefährlicher Stoffe:NONH for all modes of transport
- WGK Deutschland:3
- Sicherheitshinweise: S22-S24/25
- FLUKA MARKE F CODES:10-21
- Lagerzustand:0-10°C
- Gefahrenklasse:IRRITANT
Fmoc-Aib-OH Zolldaten
- HS-CODE:2924299090
- Zolldaten:
China Zollkodex:
2924299090Übersicht:
Andere zyklische Amide (einschließlich zyklischer Carbamate)(einschließlich ihrer Derivate sowie ihrer Salze). MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:30,0%
Deklarationselemente:
Produktname, Bauteilinhalt, Verwendung zu, Verpackung
Zusammenfassung:
299299090. andere zyklische Amide (einschließlich zyklische Carbamate) und ihre Derivate; Salze davon. MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:30,0%
Fmoc-Aib-OH Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
AAPPTec | UZF011-100g |
Fmoc-Aib-OH |
94744-50-0 | 100g |
$195.00 | 2024-07-20 | ||
ChemScence | CS-W009269-1000g |
Alanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methyl- |
94744-50-0 | 99.57% | 1000g |
$695.0 | 2021-09-02 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R003683-5g |
Fmoc-Aib-OH |
94744-50-0 | 97% | 5g |
¥58 | 2024-07-19 | |
abcr | AB175897-100 g |
Fmoc-alpha-methyl-alanine, 95% (Fmoc-Aib-OH); . |
94744-50-0 | 95% | 100g |
€184.70 | 2023-05-07 | |
abcr | AB175897-10 g |
Fmoc-alpha-methyl-alanine, 95% (Fmoc-Aib-OH); . |
94744-50-0 | 95% | 10g |
€80.40 | 2023-05-07 | |
Enamine | EN300-81267-0.1g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanoic acid |
94744-50-0 | 95.0% | 0.1g |
$19.0 | 2025-02-20 | |
Enamine | EN300-81267-1.0g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanoic acid |
94744-50-0 | 95.0% | 1.0g |
$26.0 | 2025-02-20 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H62211-25g |
2-(Fmoc-amino)isobutyric acid, 98% |
94744-50-0 | 98% | 25g |
¥12777.00 | 2023-03-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047154-100g |
Fmoc-Aib-OH |
94744-50-0 | 98% | 100g |
¥501.00 | 2024-04-24 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | F0888-5G |
2-[(9H-Fluoren-9-ylmethoxy)carbonylamino]isobutyric Acid |
94744-50-0 | >98.0%(T)(HPLC) | 5g |
¥120.00 | 2024-04-15 |
Fmoc-Aib-OH Herstellungsverfahren
Synthetic Routes 1
Reaktionsbedingungen
1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane , Water ; 10 min, 0 °C
1.2 0 °C; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt
1.2 0 °C; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt
Referenz
Synthetic Routes 2
Reaktionsbedingungen
1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane , Water ; 10 min, 0 °C
1.2 6 h, 25 °C
1.2 6 h, 25 °C
Referenz
- Solid-phase synthesis of benzimidazole libraries biased for RNA targetsTetrahedron Letters, 2003, 44(14), 2807-2811,
Synthetic Routes 3
Reaktionsbedingungen
1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane , Water ; rt; 24 h, rt
Referenz
- Radical-Mediated Activation of Esters with a Copper/Selectfluor System: Synthesis of Bulky Amides and PeptidesJournal of Organic Chemistry, 2021, 86(7), 5401-5411,
Synthetic Routes 4
Reaktionsbedingungen
1.1 Catalysts: Ytterbium triflate Solvents: Nitromethane
Referenz
- Highly selective deprotection of tert-butyl esters using ytterbium triflate as a catalyst under mild conditionsIndian Journal of Chemistry, 2002, (1), 157-160,
Synthetic Routes 5
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Catalysts: Zinc Solvents: Acetonitrile , Water
Referenz
- Zinc promoted rapid and efficient synthesis of Fmoc- and Z-α, α-dialkylamino acids under neutral conditionsIndian Journal of Chemistry, 2001, (1), 70-74,
Synthetic Routes 6
Reaktionsbedingungen
Referenz
- Preparation of human glucagon-like-peptide-1 mimics and their use in the treatment of diabetes and related conditions, World Intellectual Property Organization, , ,
Synthetic Routes 7
Reaktionsbedingungen
Referenz
- Synthesis and antiproliferative activity of culicinin D analogues containing simplified AHMOD-based residuesEuropean Journal of Medicinal Chemistry, 2019, 177, 235-246,
Synthetic Routes 8
Reaktionsbedingungen
Referenz
- Synthesis, conformational analysis and CB1 binding affinity of hairpin-like anandamide pseudopeptide mimeticsJournal of Peptide Science, 2006, 12(9), 575-591,
Synthetic Routes 9
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 2 h, rt
Referenz
- Fmoc-OPhth, the reagent of Fmoc protectionTetrahedron Letters, 2017, 58(16), 1600-1603,
Synthetic Routes 10
Reaktionsbedingungen
1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane , Water ; 0 °C; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
Referenz
- Proximity-Induced Reactivity and Product Selectivity with a Rationally Designed Bifunctional Peptide CatalystACS Catalysis, 2017, 7(11), 7704-7708,
Synthetic Routes 11
Reaktionsbedingungen
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 18 h, rt
Referenz
- Preparation of N-biaryl(hetero)arylsulphonamide amino acid derivatives as sphingosine 1-phosphate receptor type 1 antagonists useful in the treatment of diseases mediated by lymphocytes interactions, World Intellectual Property Organization, , ,
Synthetic Routes 12
Reaktionsbedingungen
1.1 Reagents: Diisopropylethylamine Solvents: Dimethylformamide , Dichloromethane ; 2 h, 25 °C
Referenz
- Synthesis of insulinotropic peptides by a solid and solution approach via preparation and coupling of several peptide fragments and use of a pseudoproline in one of the fragments, World Intellectual Property Organization, , ,
Synthetic Routes 13
Reaktionsbedingungen
Referenz
- DNA-binding ligands from peptide libraries containing unnatural amino acidsChemistry - A European Journal, 1998, 4(3), 425-433,
Synthetic Routes 14
Reaktionsbedingungen
1.1 Reagents: Diisopropylethylamine Solvents: Methanol , Dichloromethane ; 60 min, rt; 90 min, rt
Referenz
- Method for producing peptide compound containing N-substituted-amino acid residue, World Intellectual Property Organization, , ,
Synthetic Routes 15
Reaktionsbedingungen
Referenz
- Preparation of potent and efficient cytotoxic pentapeptides and their antibody drug conjugates for treating cancer, United States, , ,
Synthetic Routes 16
Reaktionsbedingungen
1.1 Reagents: Diisopropylethylamine Solvents: Dimethylformamide , Dichloromethane ; 2 h, 25 °C
Referenz
- Insulinotropic peptide synthesis using solid and solution phase combination techniques, World Intellectual Property Organization, , ,
Fmoc-Aib-OH Raw materials
- Fmoc-Aib-OH
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methylalanine 1,1-dimethylethyl ester
- 2-Chlorotrityl chloride
- (9H-fluoren-9-yl)methyl chloroformate
- 2-amino-2-methylpropanoic acid
- Fmoc-OSu
- 1H-Isoindole-1,3(2H)-dione, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]oxy]-
Fmoc-Aib-OH Preparation Products
Fmoc-Aib-OH Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
(CAS:94744-50-0)Fmoc-Aib-OH
Bestellnummer:A22824
Bestandsstatus:in Stock/in Stock
Menge:500g/1kg
Reinheit:99%/99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 04:14
Preis ($):298.0/566.0
Fmoc-Aib-OH Verwandte Literatur
-
Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
Jingxiang Zhao,Lichang Yin,Zhongfang Chen J. Mater. Chem. A, 2019,7, 13284-13292
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Empfohlene Lieferanten
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:94744-50-0)Fmoc-α-Me-Ala-OH

Reinheit:98%
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Suzhou Senfeida Chemical Co., Ltd
(CAS:94744-50-0)Fmoc-Aib-OH

Reinheit:99.9%
Menge:200kg
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